![molecular formula C17H12N2O3 B14354864 2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid CAS No. 94574-14-8](/img/structure/B14354864.png)
2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid is an organic compound with a complex structure that includes both naphthalene and benzoic acid moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid typically involves the condensation of 2-hydrazinylbenzoic acid with 2-hydroxy-1-naphthaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can inhibit or activate enzymatic reactions. Additionally, its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.
相似化合物的比较
Similar Compounds
- 2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid
- This compound derivatives
- Naphthalene-based hydrazones
Uniqueness
This compound is unique due to its dual aromatic structure, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the formation of metal complexes and its potential biological activities.
属性
CAS 编号 |
94574-14-8 |
|---|---|
分子式 |
C17H12N2O3 |
分子量 |
292.29 g/mol |
IUPAC 名称 |
2-[(1-hydroxynaphthalen-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H12N2O3/c20-16-12-6-2-1-5-11(12)9-10-15(16)19-18-14-8-4-3-7-13(14)17(21)22/h1-10,20H,(H,21,22) |
InChI 键 |
JIWYSVWPHFCBJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)
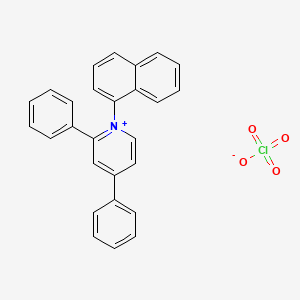
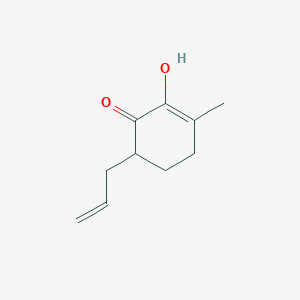
![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)

![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
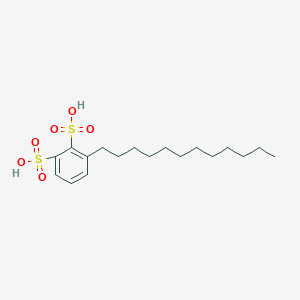
![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
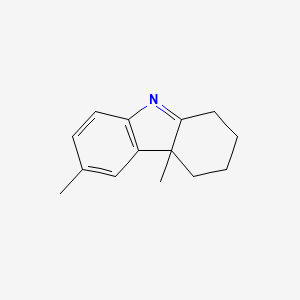
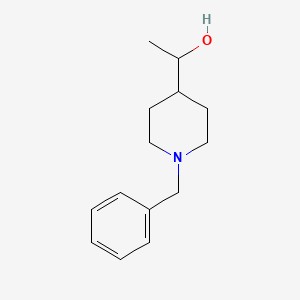
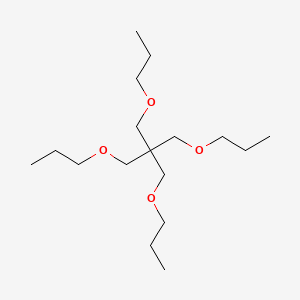

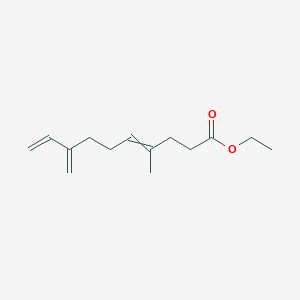
![1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine](/img/structure/B14354856.png)
